molecular formula C19H16N2O2 B10757596 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 380211-59-6

4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B10757596
CAS No.: 380211-59-6
M. Wt: 304.3 g/mol
InChI Key: HVLSCZSVTCNAQX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide involves the reaction of 4-phenoxybenzoic acid with (pyridin-2-yl)methylamine. The carboxy group of 4-phenoxybenzoic acid undergoes condensation with the amino group of (pyridin-2-yl)methylamine to form the benzamide . The reaction conditions typically involve the use of a dehydrating agent to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its role as a mitogen-activated protein kinase 14 inhibitor . This inhibition affects various cellular pathways, including the phosphorylation of CDC25B and CDC25C, which is required for binding to 14-3-3 proteins and leads to the initiation of a G2 delay after ultraviolet radiation. Additionally, it phosphorylates TIAR following DNA damage, releasing TIAR from GADD45A mRNA and preventing mRNA degradation .

Comparison with Similar Compounds

4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines a phenoxy group, a pyridin-2-ylmethyl group, and a benzamide moiety, resulting in distinct chemical and biological properties.

Properties

CAS No.

380211-59-6

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

4-phenoxy-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16N2O2/c22-19(21-14-16-6-4-5-13-20-16)15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,22)

InChI Key

HVLSCZSVTCNAQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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